molecular formula C19H20N4 B2931212 6-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile CAS No. 2415513-34-5

6-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile

Cat. No.: B2931212
CAS No.: 2415513-34-5
M. Wt: 304.397
InChI Key: PXZXXPCGZCTDKZ-UHFFFAOYSA-N
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Description

6-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is a complex organic compound featuring a unique structure that combines a pyridine ring with a pyrrolo[3,4-c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrolo[3,4-c]pyrrole core, which can be synthesized through a Paal-Knorr condensation reaction. This involves the reaction of 2,5-dimethoxytetrahydrofuran with an appropriate amine in the presence of a catalytic amount of iron (III) chloride .

The next step involves the introduction of the benzyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with benzyl bromide under basic conditions. Finally, the pyridine-3-carbonitrile moiety is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a suitable boron reagent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitrile groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce different substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alkanes.

Scientific Research Applications

6-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to have high affinity for central neuronal nicotinic acetylcholine receptors, where it acts as an agonist or antagonist depending on the receptor subtype . This interaction can modulate neurotransmitter release and influence various neurological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is unique due to its combination of a pyridine ring with a pyrrolo[3,4-c]pyrrole moiety, which imparts distinct electronic and steric properties

Properties

IUPAC Name

6-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c20-8-16-6-7-19(21-9-16)23-13-17-11-22(12-18(17)14-23)10-15-4-2-1-3-5-15/h1-7,9,17-18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZXXPCGZCTDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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